molecular formula C17H24N2O2 B2987290 2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1428370-95-9

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2987290
CAS RN: 1428370-95-9
M. Wt: 288.391
InChI Key: KEWMELWSRXRAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes such as pain, inflammation, mood, appetite, and memory.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a compound that may be involved in inhibiting specific Cytochrome P450 (CYP) isoforms in human liver microsomes, which is crucial for predicting drug-drug interactions (DDIs) due to metabolism-based interactions when multiple drugs are coadministered. Selective chemical inhibitors play a vital role in CYP phenotyping to determine the contribution of various CYP isoforms to drug metabolism. This understanding aids in the careful in vitro assessment of DDIs potential (Khojasteh et al., 2011).

Bioactive Heterocyclic Compounds

Coumarins, including derivatives similar to 2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, are highlighted for their extensive use in pharmaceutical, perfumery, and agrochemical industries. Hydroxycoumarins, a class of coumarin compounds, have been recognized for their significant chemical, photochemical, and biological properties, with 3-hydroxycoumarin being the most notable due to its broad applications in fields such as genetics, pharmacology, and microbiology (Yoda, 2020).

Oxidation of Endobiotics by Cytochrome P450

The oxidation of endogenous chemicals by human Cytochrome P450s, which mainly metabolize xenobiotics, signifies the physiological importance of these enzymes. The metabolism of a wide range of endobiotics, including fatty acids, steroid hormones, amines, and lipid-soluble vitamins, by specific P450 isoforms, underlines the critical role of these enzymes in human physiology. This process is essential for predicting the key enzymes involved in vivo and understanding the pharmacological and toxicological actions of xenobiotic chemicals (Niwa et al., 2009).

Dipeptidyl Peptidase IV Inhibitors

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone could potentially be investigated for its role in the development of new therapeutic agents targeting DPP IV, a validated target for the treatment of type 2 diabetes mellitus. The exploration of novel inhibitors, including those derived from heterocyclic compounds similar to this compound, could contribute to advancing treatments for diabetes by preventing the degradation of incretin molecules, thus promoting insulin secretion (Mendieta et al., 2011).

properties

IUPAC Name

2-cyclopentyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(13-14-5-1-2-6-14)19-11-8-15(9-12-19)21-16-7-3-4-10-18-16/h3-4,7,10,14-15H,1-2,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMELWSRXRAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

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